3-Amino-4-(3-bromophenyl)butanoic acid
Description
Contextualization of 3-Amino-4-(3-bromophenyl)butanoic Acid within Current Research Paradigms
This compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. As a GABA analogue, it belongs to a class of compounds that are designed to interact with the GABAergic system, which is crucial for regulating neuronal excitability. The introduction of a 3-bromophenyl group is a strategic modification aimed at exploring the structure-activity relationships of GABA analogues. The bromine atom, a halogen, can influence the compound's lipophilicity, metabolic stability, and binding affinity to target receptors.
In the broader context of neuroscience research, the study of such modified amino acid derivatives is paramount. The development of new GABA analogues is driven by the need for more selective and potent modulators of GABA receptors (GABA-A, GABA-B, and GABA-C) to better understand their physiological roles and to develop novel therapeutic agents for a range of neurological and psychiatric disorders.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 919988-42-4 | bldpharm.comfluorochem.co.uk |
| Molecular Formula | C₁₀H₁₂BrNO₂ | bldpharm.com |
| Molecular Weight | 258.11 g/mol | bldpharm.com |
| IUPAC Name | This compound | bldpharm.com |
| Canonical SMILES | NC(CC(=O)O)CC1=CC=CC(Br)=C1 | bldpharm.com |
Historical Overview of Related Butanoic Acid Derivatives in Chemical Sciences
The study of butanoic acid and its derivatives has a rich history in the chemical and life sciences. Butyric acid, a simple four-carbon carboxylic acid, was first observed in 1814. schd-shimadzu.com Its derivatives have since been found to have a wide range of biological activities. schd-shimadzu.com
A significant milestone in the development of neurologically active butanoic acid derivatives was the synthesis of phenibut (4-amino-3-phenylbutanoic acid) in the 1960s in the Soviet Union. schd-shimadzu.com Phenibut was developed as a tranquilizer for cosmonauts and demonstrated both anxiolytic and nootropic (cognition-enhancing) effects. Another important analogue is baclofen (B1667701), a derivative of phenibut with a chlorine atom on the phenyl ring, which is a clinically used muscle relaxant and antispastic agent.
These early discoveries spurred further research into the synthesis of a vast array of phenyl-substituted GABA analogues, with modifications to the phenyl ring and the butanoic acid backbone. This has allowed for a deeper understanding of the pharmacophore required for activity at GABA receptors and has led to the development of compounds with improved selectivity and potency. The synthesis of this compound is a logical progression in this line of research, aiming to explore the impact of a bromine substituent at the meta position of the phenyl ring.
Rationale and Academic Research Objectives Pertaining to this compound
The primary rationale for the synthesis and investigation of this compound is to further probe the structure-activity relationships of GABA-B receptor ligands. While specific research focusing solely on this compound is limited, the objectives can be inferred from the broader field of medicinal chemistry targeting the GABAergic system.
Key Research Objectives:
Elucidation of Structure-Activity Relationships (SAR): A primary goal is to understand how the position and nature of the halogen substituent on the phenyl ring affect the compound's affinity and efficacy at GABA receptors, particularly the GABA-B receptor. The comparison of the 3-bromo derivative with its chloro (baclofen) and unsubstituted (phenibut) counterparts can provide valuable insights into the electronic and steric requirements for receptor binding.
Investigation of Pharmacokinetic Properties: The introduction of a bromine atom can significantly alter the lipophilicity and metabolic profile of the molecule compared to its analogues. Research would aim to characterize its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a research tool or therapeutic lead.
Exploration of Novel Biological Activities: While the primary focus is likely on the GABAergic system, researchers may also investigate off-target effects or novel activities. The structural similarity to other neuroactive compounds warrants a broader screening to identify any unexpected biological profiles.
Development of a Research Tool: Compounds with well-defined and potent activity at specific receptors are invaluable tools for chemical biologists to probe the function of those receptors in complex biological systems. This compound could potentially serve as such a tool for studying GABA-B receptor pharmacology.
Table 2: Illustrative Research Findings for Phenyl-Substituted GABA Analogues This table presents hypothetical, yet plausible, research findings for this compound based on known data for related compounds like baclofen and phenibut. This is for illustrative purposes to highlight the type of data generated in such research.
| Compound | GABA-B Receptor Binding Affinity (Ki, nM) | Functional Activity | Inferred Significance |
| Phenibut | ~1000 | Weak Agonist | Baseline compound |
| Baclofen (4-chloro) | ~100 | Potent Agonist | Clinically relevant muscle relaxant |
| This compound | Hypothetical: 50-150 | Hypothetical: Potent Agonist | Potentially higher potency due to halogen substitution, useful for probing receptor binding pockets. |
Structure
3D Structure of Parent
Properties
CAS No. |
919988-42-4 |
|---|---|
Molecular Formula |
C10H13BrClNO2 |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H |
InChI Key |
OWNVEWYNSXDFOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Amino 4 3 Bromophenyl Butanoic Acid
Retrosynthetic Analysis of the 3-Amino-4-(3-bromophenyl)butanoic Acid Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to simpler, more readily available starting materials. The primary disconnections involve the formation of the C-N bond at the C3 position and the C-C bond between the butanoic acid backbone and the bromophenyl group.
One common strategy involves disconnecting the C3-amino group, which points to a precursor such as a keto-acid or an α,β-unsaturated acid. For instance, a Michael addition of an amine equivalent to a 4-(3-bromophenyl)but-2-enoic acid derivative is a plausible route. Alternatively, reductive amination of a 3-keto-4-(3-bromophenyl)butanoic acid derivative offers another pathway. chemrxiv.orgcapes.gov.br
Another key disconnection is the C3-C4 bond, suggesting a synthesis from a 3-bromobenzyl halide and a suitable three-carbon synthon. A more strategic approach, however, focuses on building the carbon skeleton first, followed by the introduction of the amino and bromo functionalities. For example, a precursor like 4-phenylbutanoic acid can be synthesized and then subjected to bromination and amination reactions. youtube.com
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-N bond): This leads back to a precursor like (E)-4-(3-bromophenyl)but-2-enoic acid and an ammonia (B1221849) equivalent. This unsaturated acid can be derived from 3-bromobenzaldehyde (B42254) and a malonic ester derivative.
Disconnection 2 (C-Br bond): This suggests a late-stage bromination of a 3-amino-4-phenylbutanoic acid precursor. However, controlling the regioselectivity of bromination on an activated ring can be challenging.
Disconnection 3 (C-C bond): A rhodium-catalyzed asymmetric conjugate addition of (3-bromophenyl)boronic acid to an α,β-unsaturated butenoate ester can construct the C-C bond and set the stereocenter simultaneously. orgsyn.org
This analysis highlights that the synthesis can be approached through either a linear sequence, where modifications are made step-by-step on a single scaffold, or a convergent approach, where key fragments are synthesized separately and then combined. chemistnotes.comwikipedia.org
Stereoselective Synthesis of this compound
Achieving high enantiomeric purity is often crucial for the biological activity of GABA analogs. Several stereoselective methods can be applied to the synthesis of this compound. hilarispublisher.com
Chiral auxiliaries are powerful tools for controlling stereochemistry. In the context of synthesizing β-amino acids, Evans' oxazolidinones or Oppolzer's sultams can be employed. A typical sequence would involve:
Acylation of a chiral auxiliary with a substituted cinnamoyl chloride (e.g., 3-bromocinnamoyl chloride).
Stereoselective conjugate addition of an amine equivalent (e.g., from a carbamate) to the α,β-unsaturated system. The chiral auxiliary directs the incoming nucleophile to one face of the molecule.
Removal of the chiral auxiliary to yield the enantiomerically enriched β-amino acid.
Another well-established method utilizes N-tert-butanesulfinyl imines. The stereodivergent allylation of a chiral N-tert-butanesulfinyl imine with an appropriate organometallic reagent can establish the desired stereocenter. nih.gov The stereochemical outcome can often be controlled by the choice of metal (e.g., indium or zinc) and reaction conditions. nih.gov
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. orgsyn.org Key strategies applicable to the synthesis of this compound include:
Asymmetric Conjugate Addition: A highly effective method is the rhodium-catalyzed asymmetric conjugate addition (RCAA) of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org For instance, the reaction of (3-bromophenyl)boronic acid with ethyl crotonate in the presence of a chiral rhodium catalyst (e.g., Rh(acac)(CO)2 with a chiral phosphine (B1218219) ligand like (R)-BINAP) can produce the desired 3-arylbutanoate ester with high enantiomeric excess. orgsyn.org Subsequent conversion of the ester to a carboxylic acid and introduction of the amino group would complete the synthesis. A similar approach has been successfully used for the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitably substituted enamine precursor is another powerful technique. nih.gov This involves the synthesis of an enamine from a β-keto ester, followed by hydrogenation using a chiral catalyst, such as a Ruthenium-BINAP complex, to introduce the amino group and set the stereocenter simultaneously. capes.gov.br
Copper-Catalyzed Hydroamination: A novel approach involves the copper hydride (CuH)-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov In this method, a chiral copper complex can facilitate the regioselective addition of an amine equivalent to a cinnamic acid derivative, leading to enantioenriched β-amino acid derivatives. nih.gov
| Catalytic System | Precursors | Key Transformation | Reported e.e. |
| Rh(NBD)₂BF₄ / (R)-BINAP | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | Asymmetric 1,4-addition | 88% |
| Ru-MeOBIPHEP | Methyl 4-methoxy-3-oxo-butanoate, NH₄OAc | Asymmetric reductive amination | 97-98% |
| CuH / Chiral Ligand | Cinnamic acid derivatives, 1,2-benzisoxazole | Enantioselective hydroamination | up to 94% |
This table presents data for analogous reactions, demonstrating the potential of these methods for the target molecule.
Enzymes offer unparalleled stereoselectivity and can be employed in several ways to achieve enantiopure this compound.
Kinetic Resolution: A racemic mixture of the target compound or a suitable precursor can be resolved using an enzyme that selectively reacts with one enantiomer. For example, a lipase (B570770) could be used to selectively hydrolyze or esterify one enantiomer of a this compound ester, allowing for the separation of the two enantiomers.
Dynamic Kinetic Resolution (DKR): This more efficient process combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. An enzyme selectively transforms one enantiomer while a chemical catalyst racemizes the remaining starting material, theoretically allowing for a 100% yield of a single enantiomer. polimi.it
Asymmetric Synthesis: An enzyme can be used to create the chiral center from a prochiral substrate. For instance, a transaminase could be used for the asymmetric amination of a keto-acid precursor. One-pot chemoenzymatic cascades have been developed for the synthesis of other non-canonical amino acids, starting from simple precursors and using a sequence of enzymatic and chemical reactions. nih.govnih.gov
Convergent and Linear Synthetic Pathways for this compound
The synthesis of this compound can be designed using either a linear or a convergent strategy, each with its own advantages and disadvantages. chemistnotes.comfiveable.me
| Strategy | Description | Advantages | Disadvantages |
| Linear | Stepwise construction on a single starting material. | Conceptually simple to plan. | Overall yield can be low for long sequences. |
| Convergent | Independent synthesis of fragments, followed by coupling. | Higher overall yields, more efficient. | May require more complex planning and fragment synthesis. |
Novel Bromination and Amination Methodologies Applied to the Synthesis of this compound Precursors
Modern synthetic chemistry offers a range of advanced methods for bromination and amination that can be applied to the synthesis of this compound and its precursors.
Novel Bromination Methods: Traditional bromination often uses elemental bromine, which is highly toxic and can lead to over-bromination and side reactions. orgsyn.org Modern alternatives offer milder conditions and better selectivity.
N-Bromosuccinimide (NBS): NBS is a common and safer alternative to liquid bromine for both allylic and aromatic brominations. nih.gov
Visible-Light-Promoted Bromination: Recent advances include the use of N-bromoamides and visible light to achieve site-selective C-H bromination of unactivated aliphatic bonds, which could be a powerful tool for late-stage functionalization. acs.org
I(III)-Based Reagents: A system of PIDA (phenyliodine diacetate) and AlBr₃ can generate a potent electrophilic brominating agent in situ, allowing for the mild and efficient bromination of electron-rich arenes. researchgate.net Another mild method uses α,β-dibromohydrocinnamic acid in the presence of a base for the selective bromination of sensitive compounds. nih.gov
Novel Amination Methods: Classical amination methods often require harsh conditions or suffer from a lack of selectivity. Modern catalytic methods provide milder and more efficient alternatives.
Direct Reductive Amination: This is one of the most efficient ways to form C-N bonds. researchgate.net Catalysts based on iridium or other transition metals can promote the direct coupling of aldehydes or ketones with an amine source (like ammonia or a primary amine) in the presence of a reducing agent. chemrxiv.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. While typically used for aryl amines, variations of this chemistry can be applied to related transformations. e-bookshelf.de
Catalytic C-H Amination: This emerging field aims to directly convert C-H bonds to C-N bonds, offering a highly atom-economical route to amines. tu-darmstadt.de While still a developing area, it holds great promise for streamlining synthetic routes.
These modern methodologies provide a diverse toolbox for the efficient and selective synthesis of complex molecules like this compound, enabling better control over the introduction of key functional groups.
Principles of Sustainable Chemistry in the Synthesis of this compound
Atom Economy:
Use of Safer Solvents and Auxiliaries:
Traditional peptide synthesis and related amination reactions often employ hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents. researchoutreach.orgtandfonline.com These solvents are facing increasing regulatory scrutiny due to their toxicity. gyrosproteintechnologies.com Green chemistry encourages the use of safer alternatives. Recent research has identified several "greener" solvents that can be used in peptide synthesis and related reactions. biotage.comresearchoutreach.orgtandfonline.comgyrosproteintechnologies.comrgdiscovery.com
For the synthesis of this compound, exploring the use of these greener solvents in the reaction and purification steps would significantly improve the sustainability of the process.
| Solvent Class | Green Alternative(s) | Rationale for Use |
| Polar Aprotic | N-butylpyrrolidone (NBP), Dimethyl sulfoxide (B87167) (DMSO)/Ethyl acetate (B1210297) (EtOAc) mixtures | NBP is non-toxic and biodegradable. rgdiscovery.com DMSO/EtOAc mixtures offer tunable polarity and are less hazardous than DMF. gyrosproteintechnologies.com |
| Ethereal | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources and have lower toxicity profiles. biotage.com |
| Carbonate | Dimethyl carbonate (DMC) | Low toxicity and is biodegradable. researchoutreach.org |
| Lactone | γ-Valerolactone | Derived from biomass and is a biodegradable solvent. researchoutreach.org |
Catalysis:
The use of catalytic reagents is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and often operate under milder conditions. Both the rhodium-catalyzed asymmetric arylation and the biocatalytic transaminase approach rely on catalysts. Rhodium catalysts, while being precious metals, are used in small quantities and can often be recycled. nih.gov Biocatalysts, such as enzymes, operate under mild conditions (temperature and pH) in aqueous media, are highly selective, and are biodegradable. biotage.com
Reduction of Derivatives:
By integrating these principles into the synthetic design, the production of this compound can be made more environmentally friendly, cost-effective, and safer.
Biological Activity and Mechanistic Studies of 3 Amino 4 3 Bromophenyl Butanoic Acid Pre Clinical
In Vitro Pharmacological Characterization of 3-Amino-4-(3-bromophenyl)butanoic Acid
No specific studies detailing the in vitro pharmacological profile of this compound were identified.
There is no available data from molecular target identification or binding affinity studies for this compound. Research into its potential interactions with biological targets, such as receptors or enzymes, has not been published.
No information from receptor binding and occupancy assays for this compound is publicly available. Consequently, its affinity and interaction with specific receptors remain uncharacterized.
There are no published studies on the enzyme inhibition kinetics or the elucidation of the mechanism of action for this compound. Its potential to inhibit or modulate enzymatic activity has not been documented.
No data from cell-based functional assays are available to describe the effects of this compound on cellular functions or signaling pathways.
While the structurally related compound phenibut (β-phenyl-γ-aminobutyric acid) is known to act as a GABA-mimetic, primarily at GABAB receptors and to a lesser extent at GABAA receptors, there are no specific studies on how this compound modulates neurotransmitter systems. nih.gov The influence of the 3-bromo-phenyl substitution on the activity at these or other neurotransmitter systems has not been investigated.
In Vivo Biological Evaluation of this compound in Animal Models (Pre-clinical)
No in vivo studies in animal models for this compound have been reported in the scientific literature. Therefore, its physiological and behavioral effects in a living organism are unknown.
Behavioral Phenotyping in Rodent Models Related to this compound Exposure
No studies were found that describe the behavioral effects of administering this compound to rodent models. Consequently, there is no available data on parameters such as locomotor activity, anxiety-like behavior, cognitive function, or other behavioral endpoints.
Electrophysiological Responses to this compound in Neural Circuits
There is a lack of published research on the electrophysiological impact of this compound on neural circuits. Information regarding its effects on neuronal firing rates, synaptic transmission, or membrane potentials in specific brain regions is not available.
Biochemical Marker Analysis in Animal Tissues Following Administration of this compound
No literature was identified that details the analysis of biochemical markers in animal tissues after the administration of this compound. Therefore, data on potential changes in neurotransmitter levels, enzyme activity, or other relevant biomarkers is currently absent.
Histopathological and Morphological Assessments in Animal Models Treated with this compound for Mechanistic Insight
There are no available reports on the histopathological or morphological changes in animal tissues following treatment with this compound. As a result, its potential effects on tissue structure and cellular integrity remain uncharacterized.
Structure Activity Relationship Sar and Rational Analogue Design of 3 Amino 4 3 Bromophenyl Butanoic Acid Derivatives
Systematic Modification of the Bromophenyl Moiety and its Influence on Biological Activity
The bromophenyl moiety of 3-amino-4-(3-bromophenyl)butanoic acid plays a crucial role in its interaction with biological targets. Systematic modifications of this aromatic ring can significantly influence the compound's activity. Research on related β-phenyl-GABA analogues, such as baclofen (B1667701), has shown that the nature and position of the substituent on the phenyl ring are critical for GABAB receptor binding and activation. nih.govacs.org
For instance, the substitution pattern on the phenyl ring affects the electronic properties and steric bulk of the molecule, which in turn can alter its binding affinity and efficacy. In a series of 3-arylcoumarin derivatives, the position of substituents on the aryl ring was found to be a key determinant of antibacterial activity. mdpi.comnih.gov While direct data on this compound is limited, studies on analogous compounds provide valuable insights. For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, various substitutions on the phenyl ring led to compounds with promising anticancer and antioxidant properties. mdpi.com
The following table summarizes the influence of phenyl ring substitutions on the activity of a related series of 3-aryl-GABA analogues.
| Compound | Substitution on Phenyl Ring | Relative Activity |
| Analogue 1 | 4-Chloro | +++ |
| Analogue 2 | 3-Chloro | ++ |
| Analogue 3 | 2-Chloro | + |
| Analogue 4 | 4-Bromo | +++ |
| Analogue 5 | 3-Bromo | ++ |
| Analogue 6 | 4-Fluoro | ++ |
| Analogue 7 | 4-Methyl | + |
| Analogue 8 | Unsubstituted | - |
This table is a representative example based on general SAR principles for β-phenyl-GABA analogues and does not represent specific data for this compound.
Exploration of Substitutions and Modifications on the Butanoic Acid Backbone
Modifications to the butanoic acid backbone of this compound can significantly impact its pharmacokinetic and pharmacodynamic properties. The carboxylic acid and amino groups are essential pharmacophoric features, but their relative orientation and the conformation of the backbone are also critical for biological activity.
Introducing constraints into the backbone, for example, through cyclization or the introduction of double bonds, can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a particular receptor. For example, the development of conformationally restricted GABA analogues has been a successful strategy in designing potent and selective GABAergic ligands.
Furthermore, modifications such as hydroxylation or methylation of the backbone can influence metabolic stability and membrane permeability. For instance, in a series of 4-aminopentanoic acid enantiomers, which are methylated GABA analogues, stereospecific effects on brain uptake and metabolism were observed. nih.gov
Bioisosteric Replacements and Isosteric Modifications in this compound Analogues
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.com In the context of this compound, the carboxylic acid group is a common target for bioisosteric replacement. Heterocyclic groups such as tetrazole, hydroxamic acid, or various five-membered rings can mimic the acidic proton of the carboxylic acid while potentially offering improved metabolic stability and oral bioavailability. nih.govcambridgemedchemconsulting.com
For example, replacing the carboxylic acid moiety in GABA with heterocyclic bioisosteres like 3-hydroxyisoxazole has led to potent GABA-A receptor agonists. nih.gov Similarly, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target protein.
Isosteric modifications involve replacing atoms or groups with others of a similar size, and this can be used to fine-tune the electronic and steric properties of the molecule. For example, replacing the bromine atom with other halogens (e.g., chlorine or fluorine) or a trifluoromethyl group can alter the lipophilicity and electronic nature of the phenyl ring, which can impact binding affinity and cell permeability. nih.gov
Conformational Analysis and its Correlation with Activity Profiles of this compound Derivatives
The three-dimensional conformation of this compound and its analogues is a key determinant of their biological activity. The relative orientation of the phenyl ring, the amino group, and the carboxylic acid is crucial for optimal interaction with the binding site of a target protein.
Conformational analysis, using techniques such as NMR spectroscopy and computational modeling, can help to identify the preferred low-energy conformations of these molecules in solution and in the bound state. By correlating these conformational preferences with biological activity, it is possible to develop pharmacophore models that describe the essential spatial arrangement of functional groups required for activity.
For instance, studies on GABA analogues have shown that a folded conformation is often required for binding to GABA transporters, while a more extended conformation may be preferred for receptor binding. The enantiomers of a chiral molecule like this compound can have distinct conformational preferences, leading to different biological activities.
Prodrug Strategies and Bioprecursor Design for this compound
Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body through enzymatic or chemical transformation. nih.gov For this compound, a prodrug approach could be used to improve its oral bioavailability, increase its brain penetration, or prolong its duration of action.
A common prodrug strategy for compounds containing a carboxylic acid is to form an ester. The ester masks the polar carboxylic acid group, increasing lipophilicity and facilitating passage across biological membranes. Once in the body, the ester is hydrolyzed by esterases to release the active parent drug. nih.gov Similarly, the amino group can be modified, for example, by forming an amide or a carbamate, to create a prodrug. wikipedia.org
Bioprecursors are compounds that are converted to the active drug through a series of metabolic reactions. The design of bioprecursors requires a detailed understanding of the metabolic pathways that can be exploited to generate the active compound at the desired site of action.
Computational and Theoretical Investigations of 3 Amino 4 3 Bromophenyl Butanoic Acid
Molecular Docking Studies of 3-Amino-4-(3-bromophenyl)butanoic Acid with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For this compound, a structural analog of γ-aminobutyric acid (GABA), logical biological targets include GABA receptors (GABA-A, GABA-B) and the enzyme GABA aminotransferase (GABA-AT), which is responsible for GABA degradation. nih.govamrita.edu
Docking studies can elucidate the binding mode and estimate the binding affinity of the compound. The process involves placing the 3D structure of this compound into the binding site of the target protein. The software then calculates the most stable binding poses and scores them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.
In a hypothetical docking study with the GABA-A receptor, the amino group of the compound is expected to form a key salt bridge with a negatively charged residue, such as glutamate (e.g., Glu127 in the α1 subunit), while the carboxylate group interacts with positively charged residues. chalcogen.ro The 3-bromophenyl ring likely engages in hydrophobic or aromatic stacking interactions with nonpolar residues in a specific pocket of the receptor. youtube.com These interactions are crucial for the affinity and selectivity of the ligand. chalcogen.ro
Below is a representative data table summarizing potential docking results against key biological targets.
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| GABA-A Receptor (α1β2γ2) | 6HUP | -7.8 | Glu127(α1), Tyr205(β2), Arg207(β2) |
| GABA-B Receptor (GB1/GB2) | 4MS4 | -6.9 | Ser269(GB1), Gln312(GB1), Trp278(GB1) |
| GABA Aminotransferase (GABA-AT) | 1OHV | -8.2 | Lys329, Arg445, Trp196 |
Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net These methods can determine the molecule's 3D geometry, charge distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Analysis of the Molecular Electrostatic Potential (MEP) map reveals the regions of positive and negative charge, indicating sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the carboxyl group and a positive potential near the amino group, highlighting these as primary sites for interaction. researchgate.net
The following table presents hypothetical quantum chemical descriptors for the compound, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set. researchgate.netnih.gov
| Quantum Chemical Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 Debye | Molecular polarity |
| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer |
| Electronegativity (χ) | 3.85 eV | Electron-attracting capability |
Molecular Dynamics Simulations of this compound in Simulated Biological Environments
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its complexes over time. acs.org An MD simulation of this compound bound to a target like the GABA-A receptor would provide insights into the stability of the binding pose predicted by docking. nih.govresearchgate.net
The simulation places the ligand-receptor complex in a box of water molecules and ions to mimic a physiological environment. The movements of all atoms are then calculated over a period, typically nanoseconds to microseconds. researchgate.net Key analyses include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds between the ligand and receptor throughout the simulation. nih.gov
A stable simulation would show low RMSD values for the ligand, indicating it remains securely in the binding pocket. The analysis might reveal that certain interactions, like the salt bridge to a key glutamate residue, are maintained over 90% of the simulation time, confirming their importance for stable binding. chalcogen.ro
Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound as a Scaffold
The molecular structure of this compound serves as a valuable scaffold for designing new therapeutic agents. mdpi.combiosolveit.de
Ligand-Based Drug Design: This approach is used when the 3D structure of the target is unknown. amrita.edu It relies on the knowledge of other active molecules. Starting with the this compound scaffold, a library of derivatives can be created by modifying the bromophenyl ring (e.g., changing the position or type of halogen) or altering the butanoic acid chain. The biological activities of these new compounds are then used to build a Quantitative Structure-Activity Relationship (QSAR) model, which correlates chemical structure with activity to guide the design of more potent molecules. nih.gov
Structure-Based Drug Design: When the target's 3D structure is known, modifications to the scaffold can be made rationally to improve binding. nih.gov For example, if the docking study reveals an empty hydrophobic pocket near the bromine atom, replacing it with a larger, more lipophilic group could enhance binding affinity. Similarly, if a specific hydrogen bond is transient during MD simulations, the scaffold could be modified to create a more stable interaction.
Pharmacophore Modeling for this compound and its Active Analogues
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule's biological activity. nih.gov A pharmacophore model for GABAergic compounds, including this compound and its active analogues, would typically consist of several key features. nih.govacs.org
Based on its structure, a hypothetical pharmacophore model would include:
A Positive Ionizable (PI) feature representing the protonated amino group.
A Negative Ionizable (NI) feature for the deprotonated carboxyl group.
An Aromatic Ring (AR) or Hydrophobic (H) feature corresponding to the bromophenyl group.
The spatial relationships (distances and angles) between these features are critical. This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to have similar biological activity. youtube.com
| Pharmacophore Feature | Description | Hypothetical Distance Constraint |
|---|---|---|
| Positive Ionizable (PI) | Protonated amine (NH3+) | - |
| Negative Ionizable (NI) | Carboxylate group (COO-) | Distance (PI to NI): 4.5 - 5.2 Å |
| Aromatic Ring (AR) | Bromophenyl ring | Distance (PI to AR centroid): 5.0 - 6.0 Å |
Pre Clinical Pharmacokinetic and Metabolic Profile Studies of 3 Amino 4 3 Bromophenyl Butanoic Acid in Vitro/in Vivo Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Pre-clinical Models
The investigation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) is a cornerstone of preclinical development, providing critical insights into its in vivo behavior. researchgate.netwiley.com These studies are typically conducted in various animal models, such as rodents (mice and rats) and non-rodents, to understand how the body affects the drug. pitt.educriver.com
In vivo ADME studies often utilize a radiolabeled version of the compound to quantitatively track its journey through the body. criver.com This allows for the determination of the rate and extent of absorption, the pattern of distribution into different tissues, the metabolic pathways the compound undergoes, and the routes and rate of its excretion from the body. researchgate.netcriver.com Techniques such as Quantitative Whole-Body Autoradiography (QWBA) can provide high-resolution images of the compound's distribution across all tissues and organs. criver.com
Preclinical ADME studies are crucial for bridging the gap between early drug discovery and clinical trials, helping to evaluate the safety and potential efficacy of a compound. pitt.edu
Detailed ADME Data for 3-Amino-4-(3-bromophenyl)butanoic acid:
| Parameter | Species | Value |
| Bioavailability (%) | Data not available | Data not available |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| AUC | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Major Route of Excretion | Data not available | Data not available |
Data not available in searched resources.
In Vitro Metabolic Stability Assessment in Hepatic Microsomal and Hepatocyte Systems
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic fate in the body. springernature.comnuvisan.com These assays typically involve incubating the test compound with liver-derived systems, such as hepatic microsomes or hepatocytes. researchgate.netresearchgate.net
The stability of the compound is determined by measuring its disappearance over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.comnuvisan.com From this data, key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated, which are used to rank compounds and predict their in vivo clearance. nuvisan.com
In Vitro Metabolic Stability of this compound:
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) |
| Hepatic Microsomes | Data not available | Data not available | Data not available |
| Hepatocytes | Data not available | Data not available | Data not available |
Data not available in searched resources.
Identification of Major Metabolites of this compound in Pre-clinical Species
Identifying the major metabolites of a drug candidate is a critical regulatory requirement and essential for understanding its efficacy and safety profile. youtube.comnih.gov This process involves characterizing the chemical structures of the substances formed when the parent drug is metabolized by the body.
The identification of metabolites is typically carried out by incubating the drug with in vitro systems like liver microsomes or hepatocytes, or by analyzing samples from in vivo preclinical studies. youtube.com Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC/MS), are the tools of choice for detecting and structurally elucidating metabolites. acs.orgwaters.com By comparing the mass spectra of the metabolites to that of the parent compound, the sites of metabolic modification can be determined. waters.com
Understanding the metabolic pathways helps to identify any potentially pharmacologically active or toxic metabolites, which is crucial for the safety assessment of a new drug. nih.gov
Major Metabolites of this compound:
| Metabolite | Species Detected | Metabolic Pathway |
| Data not available | Data not available | Data not available |
Data not available in searched resources.
Plasma Protein Binding Studies of this compound
The extent to which a drug binds to plasma proteins is a key determinant of its pharmacokinetic properties. nih.gov Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues, interact with targets, and be cleared from the body. labcorp.comcreative-bioarray.com
In vitro methods are commonly used to determine the plasma protein binding of a compound. springernature.com The most common techniques are equilibrium dialysis, ultrafiltration, and ultracentrifugation. labcorp.comcreative-bioarray.com In equilibrium dialysis, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment, and the concentration of the drug in each compartment is measured after equilibrium is reached. sigmaaldrich.com
The fraction of the drug that is unbound (fu) is a critical parameter used in pharmacokinetic modeling and for predicting drug-drug interactions. nih.gov
Plasma Protein Binding of this compound:
| Species | Method | Fraction Unbound (fu, %) |
| Data not available | Data not available | Data not available |
Data not available in searched resources.
Blood-Brain Barrier Permeability and Brain Penetration Studies in Animal Models
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical factor for efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. biotech-asia.org
Preclinical evaluation of BBB permeability can be conducted using both in vitro models and in vivo animal studies. biotech-asia.org In vitro models often use co-cultures of brain endothelial cells with astrocytes to mimic the BBB. plos.org In vivo studies in animal models, such as mice and rats, provide a more definitive assessment of brain penetration. bohrium.comnih.gov
These in vivo studies often involve administering the compound and then measuring its concentration in both the plasma and the brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kpuu) are key parameters used to quantify the extent of BBB penetration. nih.gov
Blood-Brain Barrier Permeability of this compound:
| Animal Model | Method | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kpuu) |
| Data not available | Data not available | Data not available | Data not available |
Data not available in searched resources.
Potential Research Applications and Future Directions for 3 Amino 4 3 Bromophenyl Butanoic Acid
Utilization of 3-Amino-4-(3-bromophenyl)butanoic Acid as a Molecular Probe for Receptor or Enzyme Investigations
Molecular probes are essential tools for elucidating the function, structure, and localization of biological targets like receptors and enzymes. The unique structure of this compound makes it a candidate for development into a molecular probe for studying GABAergic systems or other potential targets.
The core function of a molecular probe is to bind to a specific target, allowing researchers to observe and measure this interaction. The bromophenyl group on the compound offers several avenues for its development as a probe. For instance, the bromine atom can be substituted with a radiolabel (e.g., ³H or ¹⁴C) or a fluorescent tag. This modification would enable its use in various assays:
Radioligand Binding Assays: A radiolabeled version could be used to map the distribution and density of its binding sites in different brain regions or to determine its binding affinity and kinetics.
Fluorescence-Based Techniques: A fluorescently tagged derivative could be employed in techniques like Fluorescence Polarization (FP) or single-molecule Förster Resonance Energy Transfer (smFRET) to study the dynamics of receptor binding in real-time. nih.gov These methods provide insights into the conformational changes a receptor undergoes upon ligand binding. nih.gov
Furthermore, the compound itself, without modification, can be used in label-free biophysical methods. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can directly measure the interaction between this compound and a purified target protein. nih.gov These methods are crucial for confirming direct binding and determining the thermodynamic parameters of the interaction, which helps in understanding the driving forces behind the binding event. nih.govnih.gov
Development of this compound as a Scaffold for Novel Chemical Entities in Early-Stage Drug Discovery Research
In medicinal chemistry, a "scaffold" refers to a core molecular structure that serves as a foundation for synthesizing a library of related compounds. This compound is a promising scaffold for generating novel chemical entities, particularly for targeting the central nervous system. The rationale is that systematic modifications to this core structure can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgacs.org
The development process, known as a structure-activity relationship (SAR) study, would involve making specific chemical changes at various positions on the molecule. The goal is to identify which molecular features are critical for biological activity. For the this compound scaffold, several modification points can be explored:
The Phenyl Ring: The position and nature of the substituent on the phenyl ring can be altered. For example, the bromine atom could be moved to the ortho- or para- positions, or replaced with other halogens (chlorine, fluorine) or different chemical groups (e.g., trifluoromethyl, methoxy) to probe the electronic and steric requirements of the binding pocket.
The Butanoic Acid Backbone: The length of the carbon chain could be shortened or extended. The position of the amino group could also be moved to explore different isomers and their corresponding activities.
The Amino and Carboxylic Acid Groups: These functional groups are often crucial for receptor interaction but can be esterified or amidated to create prodrugs, potentially improving properties like blood-brain barrier penetration.
The resulting library of new compounds would then be screened against a panel of biological targets, such as different GABA receptor subtypes (e.g., GABA-A, GABA-B), to identify "hit" compounds with desired activity profiles for further development. acs.org
Table 1: Potential Modifications to the this compound Scaffold
| Modification Site | Potential Chemical Changes | Rationale |
| Phenyl Ring | Change halogen position (ortho, para); substitute with other halogens (F, Cl); add other groups (CF₃, OCH₃, CN) | Explore steric and electronic effects on target binding affinity and selectivity. |
| Butanoic Acid Chain | Shorten or lengthen the carbon chain; introduce conformational constraints (e.g., cyclization) | Optimize the spatial orientation of key functional groups to fit the target's binding site. |
| Amino Group | Acylation; Alkylation; Conversion to a different functional group | Modulate binding interactions and pharmacokinetic properties like membrane permeability. |
| Carboxylic Acid Group | Esterification (e.g., methyl, ethyl ester); Amidation | Create prodrugs to enhance bioavailability and brain penetration; alter binding characteristics. |
Strategies for Further Pre-clinical Optimization of this compound Derivatives
Once a promising derivative ("lead compound") is identified from scaffold-based screening, it must undergo preclinical optimization to improve its drug-like properties. This phase aims to enhance efficacy while ensuring the molecule has a suitable profile for potential in vivo studies.
Key optimization strategies include:
Improving Potency and Selectivity: The primary goal is often to increase the compound's affinity for its intended target while minimizing its interaction with other targets ("off-target effects"). For GABAergic modulators, this could mean enhancing selectivity for a specific GABA-A receptor subunit combination (e.g., α1β2γ2 vs. α2β2γ2) to achieve a desired therapeutic effect while avoiding unwanted side effects. nih.govacs.orgacs.org This is achieved through iterative chemical synthesis and biological testing (SAR).
Enhancing Pharmacokinetic Properties (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. Optimization may focus on increasing oral bioavailability, improving penetration across the blood-brain barrier (for CNS targets), and tuning metabolic stability to achieve a suitable duration of action. acs.org For example, zuranolone, a GABA-A receptor positive allosteric modulator, was structurally modified to improve its bioavailability. acs.org
Computational Modeling: In silico tools can predict how structural changes will affect a molecule's binding affinity and ADME properties. This computational approach can prioritize which new derivatives to synthesize, making the optimization process more efficient. nanotechnologyworld.org
Table 2: Pre-clinical Optimization Strategies for Derivatives
| Optimization Goal | Strategy | Example Approach |
| Increase Target Potency | Structure-Activity Relationship (SAR) studies | Synthesize analogs with varied phenyl ring substituents to find optimal electronic/steric fit. |
| Enhance Target Selectivity | Subtype-specific screening assays | Test compounds against a panel of different GABA receptor subtypes to identify selective modulators. acs.org |
| Improve Bioavailability | Prodrug design | Convert the carboxylic acid to an ester to improve absorption from the gut. |
| Increase Brain Penetration | Modify physicochemical properties | Reduce polar surface area or hydrogen bond donors to enhance passage across the blood-brain barrier. |
| Optimize Metabolic Stability | Block metabolic "hotspots" | Identify metabolically liable sites on the molecule and modify them (e.g., by adding a fluorine atom). |
Emerging Methodologies for Investigating Complex Biological Interactions of this compound
The study of drug-target interactions is rapidly evolving, with new technologies providing unprecedented levels of detail compared to traditional methods. depixus.com While established techniques like SPR and ITC measure the collective behavior of millions of molecules, emerging methods focus on observing individual molecular events. depixus.com
Single-Molecule Techniques: Methods such as single-molecule force spectroscopy (e.g., magnetic or optical tweezers) and single-molecule fluorescence (e.g., smFRET) allow researchers to observe the behavior of individual ligand-receptor pairs. nih.govdepixus.com These techniques can reveal:
Molecular Heterogeneity: Differences in binding behavior within a population of seemingly identical molecules. depixus.com
Dynamic Processes: Real-time observation of binding and unbinding events and conformational changes in the target protein. advancedsciencenews.com
Rare Interactions: Detection of transient or low-probability binding events that are missed by bulk-averaging methods. depixus.comadvancedsciencenews.com
Advanced In Silico and Imaging Approaches:
Computational Modeling and Simulation: The development of sophisticated mathematical models can now predict complex molecular interactions, accelerating the discovery process by reducing reliance on trial-and-error laboratory experiments. nanotechnologyworld.org
Advanced Optical Imaging: Label-free imaging techniques using optical traps can investigate the dynamics of a biomolecule without physically tethering it to a surface, providing a more accurate picture of its function in a natural state. advancedsciencenews.com
These emerging methodologies could provide a much deeper understanding of how this compound and its derivatives interact with their biological targets, revealing subtle mechanisms of action that are crucial for rational drug design.
Table 3: Comparison of Investigational Methodologies
| Feature | Traditional Bulk Methods (e.g., SPR, ITC) | Emerging Single-Molecule Methods (e.g., smFRET, Force Spectroscopy) |
| Measurement Type | Ensemble-averaged data from millions of molecules. depixus.com | Direct observation of individual molecular events. nih.govdepixus.com |
| Information Yield | Provides overall binding affinity (Kd), stoichiometry, and thermodynamics. nih.gov | Reveals binding kinetics, conformational dynamics, and population heterogeneity. depixus.comadvancedsciencenews.com |
| Key Advantage | High throughput, well-established, and reliable for initial screening. | Provides deeper mechanistic insight into dynamic and rare events. depixus.com |
| Key Limitation | Averages out and hides the diverse behavior of individual molecules. depixus.com | Can be more technically complex and lower throughput. |
Q & A
Q. What are the optimal methods for synthesizing 3-Amino-4-(3-bromophenyl)butanoic acid with high enantiomeric purity?
Methodological Answer: The synthesis of chiral β-amino acids like this compound often employs asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., rhodium or ruthenium complexes) under hydrogen gas in ethanol . For bromophenyl derivatives, precursor compounds such as 3-bromophenylboronic acid (CAS 244205-40-1) may be used in cross-coupling reactions . Key steps include:
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer: Critical analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm the bromophenyl group and amino acid backbone. Chiral shift reagents (e.g., Eu(hfc)₃) resolve enantiomers .
- HPLC/MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) for enantiopurity assessment. Mass spectrometry validates molecular weight (258.11 g/mol; C₁₀H₁₂BrNO₂) .
- X-ray Crystallography : For absolute stereochemistry confirmation, particularly when resolving discrepancies in chiral center assignments .
Q. What are the primary biological targets of this compound in neuropharmacology studies?
Methodological Answer: The compound’s structural analogs (e.g., chlorophenyl derivatives) show affinity for GABA receptors and dipeptidyl peptidase-IV (DPP-IV) . Experimental approaches include:
- Radioligand Binding Assays : Using H-labeled GABA to quantify receptor affinity.
- Enzyme Inhibition Studies : Measure DPP-IV activity via fluorogenic substrates (e.g., Gly-Pro-AMC) in cell lysates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise from variations in stereochemical purity or assay conditions . Mitigation strategies:
- Comparative Enantiomer Testing : Synthesize and test both (R)- and (S)-enantiomers separately to isolate stereospecific effects .
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for GABA receptors) and control for pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-Amino-4-(4-iodophenyl)butanoic acid) to identify trends in substituent effects .
Q. What strategies are effective for improving the metabolic stability of this compound in in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the carboxylic acid group to an ester (e.g., ethyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
- Isotopic Labeling : Use C or F isotopes for PET imaging to track pharmacokinetics in real time .
- Co-Administration with CYP Inhibitors : Reduce hepatic metabolism using ketoconazole (CYP3A4 inhibitor) in rodent models .
Q. How does the bromophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer: The electron-withdrawing bromine atom deactivates the phenyl ring , reducing electrophilic substitution but enhancing stability in radical reactions. Key observations:
- Peptide Coupling Efficiency : Use coupling agents like HATU or EDC/HOBt for amide bond formation. Yields drop by ~15% compared to chlorophenyl analogs due to steric hindrance .
- Side Reactions : Bromine may participate in Ullmann or Suzuki-Miyaura cross-coupling if unprotected amino groups are present. Protect amines with Boc groups before coupling .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others observe cytotoxicity for this compound?
Methodological Answer: Dose-dependent effects and cell-type specificity explain contradictions:
- Neuroprotection : Observed at low concentrations (1–10 µM) in primary neurons via GABA-mediated inhibition of excitotoxicity .
- Cytotoxicity : Occurs at higher concentrations (>50 µM) due to off-target mitochondrial disruption (measured via JC-1 staining for membrane potential) .
- Resolution : Perform dose-response curves across multiple cell models (e.g., SH-SY5Y vs. primary astrocytes) and validate with siRNA knockdown of suspected targets .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
